molecular formula C22H24N2O4 B8260101 Strychnicine

Strychnicine

Cat. No.: B8260101
M. Wt: 380.4 g/mol
InChI Key: ZMTYENXGROJCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of strychnine has been a significant challenge for chemists due to its complex molecular structure. One notable synthetic route involves a base-mediated intramolecular Diels–Alder reaction of a tryptamine-derived Zincke aldehyde, followed by a Ru-catalyzed trans-hydrosilylation of 1,4-butynediol, and a tandem Brook rearrangement/intramolecular conjugate addition reaction . Another approach includes the use of samarium diiodide-induced cyclizations of indole-1-ylketones to construct functionalized N-heterocycles .

Industrial Production Methods: Industrial production of strychnine typically involves extraction from the seeds of the Strychnos nux-vomica tree. The seeds are ground and subjected to a series of solvent extractions to isolate the alkaloid. The crude extract is then purified through crystallization and other chemical processes to obtain pure strychnine .

Chemical Reactions Analysis

Types of Reactions: Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Strychnine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of strychnine can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Strychnine can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of strychnine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the alkaloid .

Comparison with Similar Compounds

Strychnine is often compared with other indole alkaloids due to its structural complexity and pharmacological properties. Similar compounds include:

Strychnine’s uniqueness lies in its potent neurotoxic effects and its historical significance in the study of alkaloid chemistry and pharmacology .

Properties

IUPAC Name

15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTYENXGROJCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871608
Record name 10-Hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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